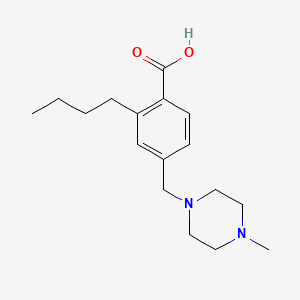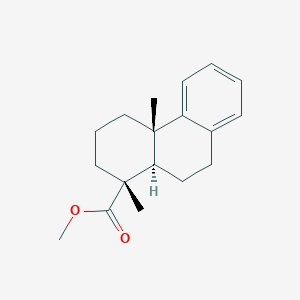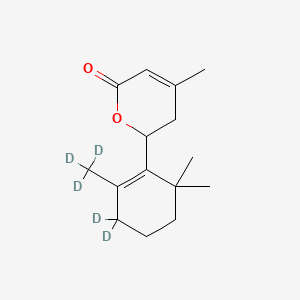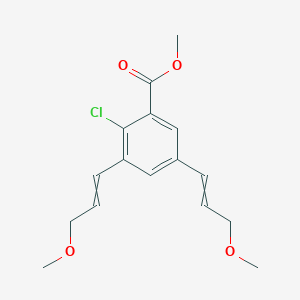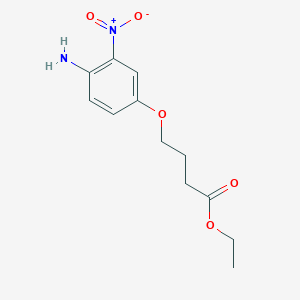
Ethyl 4-(4-amino-3-nitrophenoxy)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-amino-3-nitrophenoxy)butanoate is an organic compound with the molecular formula C12H16N2O5 It is a derivative of butanoic acid and contains both amino and nitro functional groups attached to a phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-amino-3-nitrophenoxy)butanoate typically involves a multi-step process. One common method starts with the nitration of 4-aminophenol to produce 4-amino-3-nitrophenol. This intermediate is then reacted with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate to yield the desired product. The reaction conditions often include solvents like dimethylformamide and temperatures around 50°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-amino-3-nitrophenoxy)butanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles such as alkyl halides.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Ethyl 4-(4-amino-3-aminophenoxy)butanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(4-amino-3-nitrophenoxy)butanoic acid.
Scientific Research Applications
Ethyl 4-(4-amino-3-nitrophenoxy)butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-(4-amino-3-nitrophenoxy)butanoate depends on its functional groups. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The ester group can be hydrolyzed to release the active carboxylic acid, which may interact with enzymes or receptors in biological systems. The phenoxy ring provides a stable scaffold for these functional groups, allowing for specific interactions with molecular targets.
Comparison with Similar Compounds
Ethyl 4-(4-amino-3-nitrophenoxy)butanoate can be compared with other similar compounds, such as:
Ethyl 4-(4-nitrophenoxy)butanoate: Lacks the amino group, making it less versatile in certain reactions.
Ethyl 4-(4-amino-3-methoxyphenoxy)butanoate: Contains a methoxy group instead of a nitro group, affecting its reactivity and applications.
Ethyl 4-(4-amino-3-chlorophenoxy)butanoate: Contains a chloro group, which can participate in different substitution reactions compared to the nitro group.
The uniqueness of this compound lies in the combination of its functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
Properties
Molecular Formula |
C12H16N2O5 |
|---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
ethyl 4-(4-amino-3-nitrophenoxy)butanoate |
InChI |
InChI=1S/C12H16N2O5/c1-2-18-12(15)4-3-7-19-9-5-6-10(13)11(8-9)14(16)17/h5-6,8H,2-4,7,13H2,1H3 |
InChI Key |
UBPYVWAZKJGXHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=CC(=C(C=C1)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-[Methyl-2,3,4-tri-O-acetyl-b-D-glucuronato]mycophenolate](/img/structure/B13841479.png)
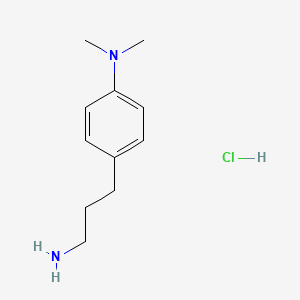
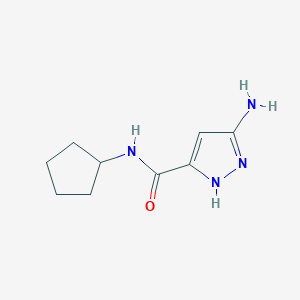
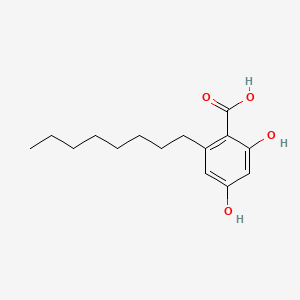
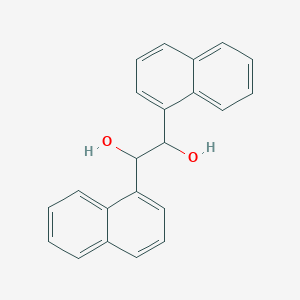
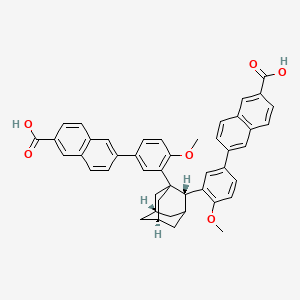
![4-Chloro-3-(1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methoxy-2-oxoethyl)benzenesulfonic Acid](/img/structure/B13841507.png)
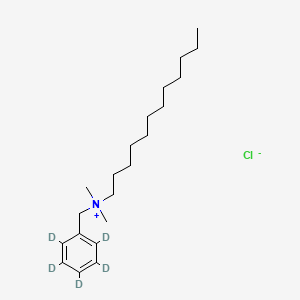
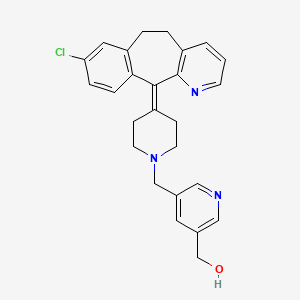
![ethyl (5R)-5-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]hexanoate](/img/structure/B13841527.png)
